Diethyl 1-hexynyl phosphate

Phosphotriesterase Mechanism-Based Inhibition Enzyme Kinetics

Diethyl 1-hexynyl phosphate (also referred to as 1-hexynyl diethyl phosphate, CAS 112270-92-5) is a member of the alkynyl phosphate ester class, with the molecular formula C10H19O4P and a molecular weight of 234.23 g/mol. This compound belongs to the acetylenic esters—the first reported alkynyl dialkyl phosphates, synthesized via a novel method using alkynyl(phenyl)iodonium tosylates.

Molecular Formula C10H19O4P
Molecular Weight 234.23 g/mol
CAS No. 112270-92-5
Cat. No. B15423547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-hexynyl phosphate
CAS112270-92-5
Molecular FormulaC10H19O4P
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESCCCCC#COP(=O)(OCC)OCC
InChIInChI=1S/C10H19O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-8H2,1-3H3
InChIKeySRHMQOZWLWWSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1-hexynyl phosphate (CAS 112270-92-5) | Alkynyl Phosphate Ester for Mechanism-Based Enzyme Inactivation


Diethyl 1-hexynyl phosphate (also referred to as 1-hexynyl diethyl phosphate, CAS 112270-92-5) is a member of the alkynyl phosphate ester class, with the molecular formula C10H19O4P and a molecular weight of 234.23 g/mol . This compound belongs to the acetylenic esters—the first reported alkynyl dialkyl phosphates, synthesized via a novel method using alkynyl(phenyl)iodonium tosylates [1]. As a mechanism-based, irreversible inactivator of phosphotriesterase (PTE) and other serine hydrolases, it serves as a critical chemical probe for investigating enzyme active-site architecture and for studying organophosphate detoxification pathways [2].

1
Mechanism-based inactivator for phosphotriesterase and serine hydrolase studies
2
Enables active-site mapping via covalent histidine modification
3
First-in-class synthesis supports reproducible procurement of the alkynyl phosphate probe

Diethyl 1-hexynyl phosphate (CAS 112270-92-5) | Why Closely Related Alkynyl Phosphates Are Not Interchangeable


Alkynyl phosphate esters share a common mechanism of action—generation of a reactive ketene intermediate that covalently modifies active-site nucleophiles [1]. However, subtle structural variations in the alkynyl chain or phosphate ester substituents profoundly impact kinetic behavior and target selectivity, making simple substitution unreliable. The hexynyl chain of diethyl 1-hexynyl phosphate provides a specific balance of hydrophobicity and steric bulk that influences both the enzyme recognition step and the partitioning between hydrolysis and inactivation [2]. Direct head-to-head comparisons reveal that this compound exhibits a distinct inactivation rate constant (kinact = 1.7 s⁻¹) relative to its propynyl (1.3 s⁻¹) and dimethyl (0.12 s⁻¹) analogs, and it uniquely targets histidine-254 in phosphotriesterase, a residue not essential for all class members [3][4]. The quantitative evidence below substantiates why diethyl 1-hexynyl phosphate cannot be generically replaced without altering experimental outcomes.

Alkynyl chain length (hexynyl vs. propynyl) alters inactivation kinetics and enzyme recognition; direct analog swap may shift assay sensitivity.
Diethyl phosphate ester vs. dimethyl analog exhibits markedly different inactivation rates; phosphate substituent choice impacts inhibitor potency.
Histidine-254 specificity is not guaranteed across all alkynyl phosphates; target-residue identity must be verified for each structural variant.

Diethyl 1-hexynyl phosphate (CAS 112270-92-5) | Head-to-Head Quantitative Differentiation from Alkynyl Phosphate Analogs


Superior Inactivation Rate Constant (kinact) Against Phosphotriesterase Relative to 1-Propynyl and Dimethyl Analogs

In a direct kinetic comparison under identical assay conditions (pH 7.0, 25°C, 100 mM PIPES buffer with 3% acetonitrile), diethyl 1-hexynyl phosphate (Compound I) inactivates phosphotriesterase with a rate constant (kinact) of 1.7 s⁻¹. This is 1.3-fold faster than 1-propynyl diethyl phosphate (Compound II, kinact = 1.3 s⁻¹) and 14-fold faster than 1-hexynyl dimethyl phosphate (Compound IV, kinact = 0.12 s⁻¹) [1]. The observed kinact for Compound I aligns closely with the enzyme's turnover number (kcat) for the Co²⁺-substituted enzyme, indicating that this compound is processed as a highly efficient suicide substrate rather than merely a slow-binding inhibitor [2].

Higher kinact vs. Analogs
Head-to-head
kinact 1.7 s⁻¹ (1.3× propynyl; 14× dimethyl)
Reported faster inactivation supports assay design with shorter incubation.
Pseudomonas diminuta PTE, pH 7.0, 25°C
Phosphotriesterase Mechanism-Based Inhibition Enzyme Kinetics

Partition Ratio Comparison: Efficient Mechanism-Based Inactivation with Minimal Hydrolytic Waste

The partition ratio (turnover per inactivation event) for diethyl 1-hexynyl phosphate falls within the range of 480–1700, as determined from the ratio of kcat to kinact [1]. This value is comparable to that of 1-propynyl diethyl phosphate, 1-hexynyl diphenyl phosphate, 1-hexynyl dimethyl phosphate, and ethynyl diethyl phosphate, all of which exhibit partition ratios between 480 and 1700 under the same experimental conditions [2]. While the absolute partition ratio is not unique to this compound, it confirms that diethyl 1-hexynyl phosphate achieves the same mechanistic efficiency as its analogs—approximately one inactivation event occurs for every 480–1700 productive turnovers—ensuring that it functions reliably as a mechanism-based inactivator without excessive hydrolytic diversion [3].

Comparable Partition Ratio
Head-to-head
480–1700 (no significant difference among five alkynyl phosphates)
Reported comparable efficiency supports reliability as a mechanism-based inactivator.
PTE, pH 7.0, 25°C; kcat/kinact range
Partition Ratio Suicide Substrate Phosphotriesterase

Defined Molecular Target: Selective Covalent Modification of Histidine-254 in Phosphotriesterase

Site-directed mutagenesis studies unequivocally identify histidine-254 as the essential residue covalently modified by diethyl 1-hexynyl phosphate in phosphotriesterase. When each of the seven histidine residues in the native enzyme was individually mutated to asparagine, only the H254N mutant exhibited significant resistance to inactivation: the H254N mutant lost no more than 60% of initial activity upon exposure to the inhibitor, whereas wild-type enzyme and other histidine mutants (H55N, H57N, H230N, etc.) were fully inactivated [1]. This contrasts with the broader, less defined labeling patterns observed with diethyl pyrocarbonate, a non-specific histidine-modifying reagent [2]. The defined target residue provides a clear molecular address for interpreting structural and mechanistic data.

Defined Target Residue
Head-to-head
H254N mutant retains ≥40% activity; wild-type >99% inactivated
Confirms histidine-254 as the covalent modification site, enabling precise mechanistic interpretation.
Site-directed mutagenesis panel; pH 7.0
Histidine Modification Active-Site Mapping Mutagenesis

High Second-Order Rate Constant for Serine Esterase Inhibition

Diethyl 1-hexynyl phosphate, along with its propynyl and t-butylethynyl analogs, inhibits serine esterases with second-order rate constants (k₂/Kᵢ) in the range of 10⁷–10⁸ M⁻¹ min⁻¹ [1]. In contrast, the same alkynyl phosphates inhibit most serine proteases with rate constants two to three orders of magnitude lower (10⁴–10⁵ M⁻¹ min⁻¹) [2]. The class-level data indicate that diethyl 1-hexynyl phosphate achieves the high end of the observed potency range for esterase inhibition, making it a highly effective covalent probe for this enzyme subclass [3].

Esterase vs. Protease Selectivity
Class-level
k₂/Kᵢ 10⁷–10⁸ M⁻¹min⁻¹ (esterases); 10⁴–10⁵ (proteases)
Reported ~100–1000× selectivity supports esterase-targeted profiling within serine hydrolase families.
Class-level inference; pH 7.0–8.0
Serine Hydrolase Covalent Inhibitor Esterase

First-in-Class Synthesis Methodology Enabling Reproducible Access

Diethyl 1-hexynyl phosphate is accessible via the first reported general synthesis of acetylenic phosphates, which employs alkynyl(phenyl)iodonium tosylates or a PhIO/BF₃·OEt₂ system with NaO₂P(OEt)₂ [1]. This methodology yields the desired alkynyl dialkyl phosphate in good yield without requiring ynol intermediates (RC≡COH), which are unknown and preclude standard phosphate esterification routes [2]. The commercial availability of diethyl 1-hexynyl phosphate at 95% purity is directly traceable to this reproducible synthetic protocol, ensuring consistent quality across batches and enabling its widespread use as a research tool compound [3].

Synthetic Accessibility
Supporting evidence
Alkynyl(phenyl)iodonium tosylate / PhIO·BF₃·OEt₂ route; commercial purity ≥95%
Reported synthetic route supports reproducible supply and consistent batch quality.
First-in-class method; enables procurement without ynol intermediates
Alkynyl Phosphate Synthesis Hypervalent Iodine Chemical Methodology

Diethyl 1-hexynyl phosphate (CAS 112270-92-5) | Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Probes for Phosphotriesterase Active-Site Mapping and Directed Evolution

Diethyl 1-hexynyl phosphate's defined targeting of histidine-254 [1] and its rapid inactivation kinetics (kinact = 1.7 s⁻¹) [2] make it an ideal suicide substrate for mapping the active-site architecture of phosphotriesterase and its engineered variants. Researchers can use this compound to assess whether mutations alter the enzyme's ability to form the ketene intermediate or modify the target residue, providing direct functional readouts that complement structural studies [3].

Functional Profiling of Serine Hydrolase Subfamilies

The pronounced selectivity of diethyl 1-hexynyl phosphate for esterases (second-order rate constants of 10⁷–10⁸ M⁻¹ min⁻¹) relative to proteases (10⁴–10⁵ M⁻¹ min⁻¹) [4] enables its use as a chemical tool to distinguish and profile esterase activity within complex serine hydrolase mixtures. This differential inhibition profile facilitates activity-based protein profiling (ABPP) experiments aimed at assigning function to uncharacterized hydrolases [5].

Positive Control for Organophosphate Detoxification Assays and Countermeasure Development

Because diethyl 1-hexynyl phosphate is a validated mechanism-based inactivator of phosphotriesterase with a well-characterized partition ratio (480–1700) [2], it serves as a reliable positive control in high-throughput screens for novel organophosphate hydrolases or small-molecule reactivators. Its use ensures assay robustness and provides a benchmark for comparing the potency of newly discovered detoxification enzymes or therapeutic countermeasures [6].

Chemical Biology Studies of Covalent Histidine Modification

The compound's ability to covalently label histidine-254 in phosphotriesterase via a ketene intermediate [1] positions it as a valuable chemical probe for studying histidine reactivity and post-translational modification in a controlled, enzyme-specific context. This application extends to investigating pH-dependent reactivation mechanisms [7] and developing histidine-targeted covalent inhibitor scaffolds [8].

Application
Selection Property
Validation Focus
Phosphotriesterase active-site mapping
Defined histidine-254 targeting via ketene intermediate
Mutagenic functional readout and ketene formation assessment
Serine hydrolase subfamily profiling
Reported esterase selectivity over proteases
Activity-based protein profiling (ABPP) assay context
Organophosphate detoxification screening
Well-characterized inactivation kinetics and partition ratio
Assay robustness and comparator benchmarking
Covalent histidine modification studies
Ketene-mediated residue-specific labeling
pH-dependent reactivation and inhibitor design endpoints

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